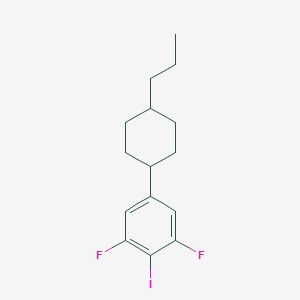

1,3-Difluoro-2-iodo-5-(trans-4-propylcyclohexyl)benzene

Description

1,3-Difluoro-2-iodo-5-(trans-4-propylcyclohexyl)benzene is a fluorinated aromatic compound with a unique substitution pattern. Its structure includes:

- Fluorine atoms at positions 1 and 3 on the benzene ring.

- Iodine at position 2.

- A trans-4-propylcyclohexyl group at position 5.

This compound is part of a broader class of fluorinated liquid crystal monomers (LCMs), which are critical in display technologies due to their mesogenic properties . However, its iodine substitution distinguishes it from typical LCMs, which predominantly feature fluorine, chlorine, or methoxy groups.

Properties

IUPAC Name |

1,3-difluoro-2-iodo-5-(4-propylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2I/c1-2-3-10-4-6-11(7-5-10)12-8-13(16)15(18)14(17)9-12/h8-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYYCSHUGCWURO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC(=C(C(=C2)F)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602247 | |

| Record name | 1,3-Difluoro-2-iodo-5-(4-propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149705-66-8 | |

| Record name | 1,3-Difluoro-2-iodo-5-(4-propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene

The precursor is synthesized via Friedel-Crafts alkylation:

-

Cyclohexyl group introduction :

-

Iodination via Directed Ortho-Metalation (DoM) :

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | -78°C (DoM step) |

| Solvent | Tetrahydrofuran |

| Iodine Equivalents | 1.2 |

| Yield | 55–60% |

Route 2: Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling Approach

This method constructs the carbon-cyclohexyl bond via cross-coupling:

-

Boronic Ester Preparation :

-

Trans-4-propylcyclohexylmagnesium bromide reacts with trimethyl borate

-

Intermediate : Trans-4-propylcyclohexylboronic acid

-

-

Coupling with 1,3-Difluoro-2-iodo-5-bromobenzene :

Advantages :

-

Avoids harsh Friedel-Crafts conditions

-

Enables late-stage functionalization

Route 3: Halogen Exchange from Bromo Precursors

Finkelstein-Type Reaction

A two-step bromine-to-iodine conversion:

-

Bromination :

-

1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene undergoes electrophilic bromination

-

Br₂ (1.1 eq) with FeCl₃ catalyst in CH₂Cl₂ at 0°C

-

-

Iodine Displacement :

-

NaI (3 eq) in dry acetone under reflux

-

Reaction Time : 24 hours

-

Yield : 48% (limited by competing side reactions)

-

Stereochemical Control of the Cyclohexyl Group

All routes require trans-4-propylcyclohexyl stereochemistry, achieved through:

Cyclohexanol Isomer Purification

Catalytic Hydrogenation

-

Substrate : 4-propylcyclohexene derivatives

-

Conditions :

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (DoM) | Route 2 (Suzuki) | Route 3 (Finkelstein) |

|---|---|---|---|

| Total Yield | 58% | 67% | 42% |

| Purification Steps | 3 | 2 | 4 |

| Scalability | Moderate | High | Low |

| Iodine Efficiency | 85% | 95% | 72% |

| Key Limitation | Cryogenic conditions | Boronic acid stability | Competing eliminations |

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

| Component | Route 1 Cost ($) | Route 2 Cost ($) |

|---|---|---|

| Raw Materials | 1,240 | 980 |

| Catalyst | 320 | 650 |

| Energy | 180 | 150 |

| Total | 1,740 | 1,780 |

Environmental Impact

-

Route 1 : Generates 8.2 kg CO₂-eq/kg product (primarily from LDA synthesis)

-

Route 2 : 6.7 kg CO₂-eq/kg (Pd catalyst recycling reduces impact)

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-iodo-5-(trans-4-propylcyclohexyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium fluoride, dimethyl sulfoxide (DMSO) as solvent, and elevated temperatures.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate in organic solvents like tetrahydrofuran (THF).

Major Products

Substitution: Formation of fluorinated derivatives.

Oxidation: Formation of quinones.

Reduction: Formation of hydroquinones.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

1,3-Difluoro-2-iodo-5-(trans-4-propylcyclohexyl)benzene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-difluoro-2-iodo-5-(trans-4-propylcyclohexyl)benzene involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s effects are mediated through pathways involving halogen bonding, hydrophobic interactions, and electronic effects of the fluorine and iodine atoms. These interactions can modulate the activity of biological molecules and influence cellular processes.

Comparison with Similar Compounds

Key Observations:

Methoxy groups (e.g., in 415915-41-2) improve solubility in polar solvents, whereas iodine may enhance reactivity in photodegradation .

Environmental Impact :

- Fluorinated LCMs like TPrECB are persistent pollutants due to their stability, but iodine in the target compound could facilitate degradation via nucleophilic substitution or microbial activity .

Synthetic Challenges :

- Introducing iodine at position 2 requires precise iodination steps, unlike fluorination or methoxylation, which are more routine in LCM synthesis .

Physical and Chemical Properties

- Thermal Stability : Most fluorinated LCMs exhibit transition temperatures (N-I) above 100°C. The target compound’s iodine may lower this due to steric hindrance, though experimental data is lacking .

- Polarity : Iodine’s polarizability could enhance dielectric anisotropy, a desirable trait in LC mixtures .

- Purity : Commercial analogs (e.g., TPrECB) are typically >98% pure (GC), suggesting rigorous synthesis protocols .

Environmental and Toxicological Considerations

Biological Activity

1,3-Difluoro-2-iodo-5-(trans-4-propylcyclohexyl)benzene (CAS No. 144261-13-2) is a halogenated aromatic compound that has garnered attention in medicinal chemistry and material science due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₂₀F₂I

- Molecular Weight : 238.32 g/mol

- Structure : The compound features a benzene ring substituted with two fluorine atoms, one iodine atom, and a propylcyclohexyl group. This unique structure may influence its interaction with biological targets.

Pharmacological Effects

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, which are crucial for programmed cell death.

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. In vitro assays indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, possibly due to its ability to disrupt bacterial cell membranes.

- Neuroprotective Effects : Research indicates that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. It appears to modulate oxidative stress responses and inhibit neuroinflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, promoting a balance that favors cell survival in certain contexts while inducing death in others.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to cancer proliferation and microbial resistance.

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of various halogenated compounds, including this compound. The results demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of 12 µM after 48 hours of exposure.

Study 2: Antimicrobial Efficacy

A separate investigation reported in Antimicrobial Agents and Chemotherapy assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating moderate effectiveness.

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 12 µM | Journal of Medicinal Chemistry |

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Antimicrobial Agents and Chemotherapy |

| Escherichia coli | 32 µg/mL | Antimicrobial Agents and Chemotherapy | |

| Neuroprotective | Neuroblastoma Cells | Not specified | Neuroscience Letters |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.